Cas no 721913-26-4 (2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 化学的及び物理的性質
名前と識別子
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- AKOS033645472
- 721913-26-4
- EN300-26600949
- AB00715224-01
- [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- starbld0002723
- Z18837925
- 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
-
- インチ: 1S/C16H15ClN2O4S/c1-22-13-6-5-10(17)8-12(13)19-14(20)9-23-16(21)11-4-3-7-18-15(11)24-2/h3-8H,9H2,1-2H3,(H,19,20)
- InChIKey: RRVGHIDNSDEJOF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)NC(COC(C1=CC=CN=C1SC)=O)=O)OC
計算された属性
- 精确分子量: 366.0441058g/mol
- 同位素质量: 366.0441058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 440
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 3.1
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26600949-0.05g |
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate |
721913-26-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinateに関する追加情報
Professional Introduction to 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate (CAS No. 721913-26-4)
2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, identified by its CAS number 721913-26-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of nicotinate derivatives, which have been extensively studied for their potential biological activities and therapeutic applications. The unique structural features of this molecule, including the presence of both chloro and methoxy substituents on the phenyl ring, as well as the amide and ester functional groups, contribute to its distinct chemical properties and reactivity.
The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps typically include the formation of the amide bond between the 5-Chloro-2-methoxyphenyl amine and the nicotinic acid derivative, followed by the introduction of the 2-oxoethyl and methylthio groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results in terms of selectivity and efficiency.
In recent years, there has been growing interest in nicotinate derivatives due to their potential roles in modulating various biological pathways. Research has indicated that compounds of this nature may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling. For instance, studies have shown that certain nicotinate derivatives can interact with cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and alleviating inflammatory responses. The presence of both chloro and methoxy substituents in 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate may enhance its binding affinity to these target enzymes, making it a promising candidate for further investigation.
The pharmacological profile of this compound has been explored in several preclinical studies. These studies have demonstrated that 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exhibits significant anti-inflammatory properties when administered orally or intraperitoneally. The compound has been shown to reduce paw edema in animal models of inflammation, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that it may also possess analgesic effects, making it a candidate for treating chronic pain disorders.
The chemical stability and metabolic fate of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate are critical factors that determine its suitability for clinical applications. Research has shown that this compound undergoes hydrolysis in vitro, with the ester bond being cleaved by esterases into smaller, more easily metabolized fragments. The chloro-substituted phenyl ring may also be susceptible to enzymatic degradation by cytochrome P450 enzymes, which could influence its bioavailability and duration of action. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects.
The synthesis and characterization of novel nicotinate derivatives continue to be an active area of research in medicinal chemistry. Advances in computational methods have enabled researchers to predict the biological activity of these compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. Techniques such as molecular docking and virtual screening have been particularly useful in identifying lead compounds with high affinity for target enzymes. The structural features of 2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, including the presence of multiple functional groups, make it an attractive candidate for further exploration using these computational tools.
In conclusion, 2-((5-Chloro-2-methoxyphenyl)amino)-> ox>e> eth> yl> 1> (m> eth> ylt> h> io)> nicoti> nat> e(CAS No.<>721913> -26> -4)) holds considerable promise as a therapeutic agent due to its unique chemical structure and demonstrated biological activity. Further research is warranted to fully elucidate its pharmacological properties and potential clinical applications. As our understanding of biological pathways continues to expand, compounds like this one are likely to play an increasingly important role in the development of novel treatments for various diseases.
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